molecular formula C10H13ClO3S B2743854 1-Chloro-4-(2-ethoxyethanesulfonyl)benzene CAS No. 1389161-48-1

1-Chloro-4-(2-ethoxyethanesulfonyl)benzene

Cat. No.: B2743854
CAS No.: 1389161-48-1
M. Wt: 248.72
InChI Key: DOSJMQKLSXMFJA-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-ethoxyethanesulfonyl)benzene is an organic compound with the molecular formula C10H13ClO3S It features a benzene ring substituted with a chlorine atom and a 2-ethoxyethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(2-ethoxyethanesulfonyl)benzene typically involves the electrophilic aromatic substitution reaction. One common method includes the reaction of 1-chloro-4-nitrobenzene with 2-ethoxyethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the substitution of the nitro group with the 2-ethoxyethanesulfonyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(2-ethoxyethanesulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethoxyethanesulfonyl group can be oxidized to form sulfonic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the sulfonyl group.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of 1-amino-4-(2-ethoxyethanesulfonyl)benzene.

    Oxidation: Formation of 1-chloro-4-(2-ethoxyethanesulfonic acid)benzene.

    Reduction: Formation of 1-chloro-4-ethoxybenzene.

Scientific Research Applications

1-Chloro-4-(2-ethoxyethanesulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-ethoxyethanesulfonyl)benzene involves its interaction with various molecular targets. The chlorine atom and the sulfonyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The compound’s ability to undergo substitution and oxidation reactions also plays a role in its mechanism of action.

Comparison with Similar Compounds

    1-Chloro-4-nitrobenzene: Similar structure but with a nitro group instead of the ethoxyethanesulfonyl group.

    1-Chloro-4-methoxybenzene: Similar structure but with a methoxy group instead of the ethoxyethanesulfonyl group.

    1-Chloro-4-ethylbenzene: Similar structure but with an ethyl group instead of the ethoxyethanesulfonyl group.

Uniqueness: 1-Chloro-4-(2-ethoxyethanesulfonyl)benzene is unique due to the presence of both a chlorine atom and a 2-ethoxyethanesulfonyl group

Properties

IUPAC Name

1-chloro-4-(2-ethoxyethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3S/c1-2-14-7-8-15(12,13)10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSJMQKLSXMFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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